molecular formula C20H22Cl2FN3O2S B2574884 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride CAS No. 1052534-62-9

2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride

Cat. No.: B2574884
CAS No.: 1052534-62-9
M. Wt: 458.37
InChI Key: GMFYMNQILLWHSO-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a structurally complex molecule featuring:

  • A 4-chlorophenoxy group, which may enhance lipophilicity and influence receptor binding.
  • A 3-(dimethylamino)propyl side chain, providing basicity and solubility via protonation.
  • An acetamide linker that bridges the benzothiazole and phenoxy groups, offering conformational flexibility.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O2S.ClH/c1-24(2)10-3-11-25(19(26)13-27-16-7-4-14(21)5-8-16)20-23-17-9-6-15(22)12-18(17)28-20;/h4-9,12H,3,10-11,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMFYMNQILLWHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)COC3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl2FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H22ClF N2O2S
  • Molecular Weight : 368.89 g/mol
  • CAS Number : [insert CAS number if available]

The compound features a chlorophenoxy group, a dimethylamino propyl moiety, and a fluorobenzo[d]thiazole structure, which are known to contribute to its biological properties.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of several cancer cell lines through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways by reducing cytokine production, particularly IL-6 and TNF-α, which are implicated in cancer progression.
  • Reactive Oxygen Species (ROS) Scavenging : The compound may possess antioxidant properties that help in mitigating oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound against various cancer cell lines. A summary of key findings is presented in Table 1.

Cell LineConcentration (µM)Effect ObservedReference
A4311, 2, 4Inhibition of proliferation
A5491, 2, 4Apoptosis induction
H12991, 2, 4Cell cycle arrest

Case Studies

Several case studies have highlighted the biological activity of similar benzothiazole derivatives:

  • Case Study on Compound B7 : A related benzothiazole compound exhibited significant inhibition of cancer cell proliferation and promoted apoptosis at micromolar concentrations. This suggests that modifications to the benzothiazole nucleus can enhance anticancer activity .
  • Inhibition of Phospholipase A2 : Another study indicated that compounds with similar structures could inhibit lysosomal phospholipase A2 (LPLA2), which is associated with drug-induced phospholipidosis. The IC50 values for these compounds were significantly low, indicating high potency .

Discussion

The biological activity of 2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride appears promising based on preliminary data. Its ability to induce apoptosis and inhibit proliferation in cancer cells suggests potential as an anticancer agent. Additionally, its anti-inflammatory properties may provide therapeutic benefits in diseases characterized by chronic inflammation.

Comparison with Similar Compounds

Research Implications and Gaps

  • Synthetic Routes : The target’s synthesis may leverage methods from (e.g., reflux in basic media for cyclization) or (acetonitrile reflux for acetamide coupling) .
  • Data Limitations : Absence of explicit bioactivity or crystallographic data for the target necessitates further experimental validation.

Q & A

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions:

  • Step 1: Condensation of 6-fluorobenzo[d]thiazol-2-amine with 3-(dimethylamino)propyl chloride to form the thiazole-amine intermediate.
  • Step 2: Coupling with 2-(4-chlorophenoxy)acetic acid via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) under anhydrous conditions (e.g., DMF or dichloromethane).
  • Step 3: Hydrochloride salt formation via acidification with HCl in ethanol. Yield optimization requires precise temperature control (0–5°C for Step 1; room temperature for Step 2) and purification via recrystallization or column chromatography .

Q. How is the molecular structure of this compound characterized?

Structural validation employs:

  • NMR spectroscopy: 1^1H and 13^13C NMR confirm proton environments and carbon frameworks, particularly distinguishing the fluorobenzo[d]thiazole and chlorophenoxy moieties.
  • X-ray crystallography: Resolves spatial arrangement, bond angles, and hydrogen bonding patterns in the crystal lattice.
  • FT-IR spectroscopy: Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What preliminary biological activities have been reported?

Initial studies highlight:

  • Antitumor activity: IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Antibacterial effects: Moderate inhibition of Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of membrane integrity. Activity is attributed to the fluorobenzo[d]thiazole core and chlorophenoxy group, which enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can discrepancies in elemental analysis data (e.g., C/H/N ratios) be resolved?

Discrepancies between theoretical and experimental values (e.g., ±0.5% for carbon/nitrogen) arise from hygroscopicity or incomplete combustion. Mitigation strategies include:

  • High-resolution mass spectrometry (HRMS): Validates molecular formula accuracy.
  • Elemental microanalysis with rigorous drying: Removes residual solvents.
  • Alternative techniques: Combustion analysis coupled with gas chromatography for trace impurity detection .

Q. What reaction mechanisms explain the compound’s biological activity, and how can target engagement be validated?

Hypothesized mechanisms include:

  • Kinase inhibition: The fluorobenzo[d]thiazole moiety mimics ATP-binding pockets in kinases (e.g., EGFR or VEGFR).
  • DNA intercalation: The planar aromatic system may disrupt DNA replication. Validation methods:
  • Surface plasmon resonance (SPR): Measures binding affinity to purified targets.
  • Cellular thermal shift assays (CETSA): Confirms target engagement in live cells .

Q. How do structural modifications (e.g., halogen substitution) affect pharmacokinetic properties?

Systematic SAR studies reveal:

  • Fluorine at position 6: Enhances metabolic stability by resisting CYP450 oxidation.
  • Chlorophenoxy group: Increases logP (lipophilicity), improving blood-brain barrier penetration but reducing aqueous solubility.
  • Dimethylamino propyl chain: Facilitates protonation at physiological pH, enhancing solubility in acidic environments (e.g., tumor microregions) .

Q. What strategies optimize in vitro potency while minimizing off-target effects?

  • Scaffold hopping: Replace the thiazole ring with oxazole or imidazole to alter selectivity.
  • Prodrug design: Introduce ester or phosphate groups to improve bioavailability.
  • Co-crystallization studies: Guide rational design of derivatives with higher binding specificity .

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